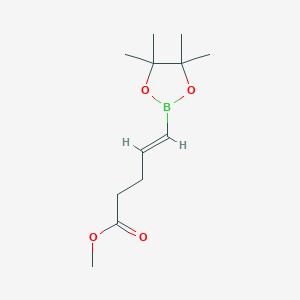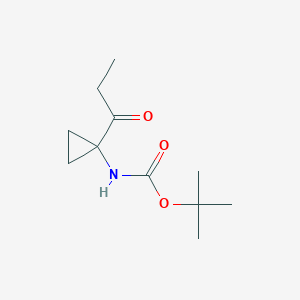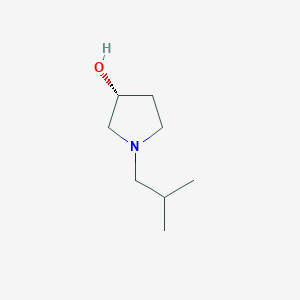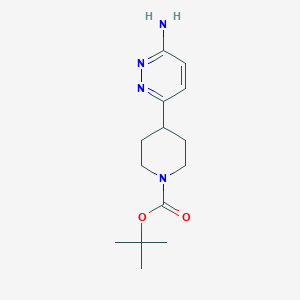
1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, or 1-Me-6-TFMTQ, is an organic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure, with a quinoxaline ring and a methyl group attached to the ring, as well as three trifluoromethyl groups. It is a relatively new compound, with its first synthesis reported in 2019. Since then, it has been studied for its potential applications in scientific research, such as its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学的研究の応用
1-Me-6-TFMTQ has been studied for its potential applications in scientific research. It has been used as a substrate in enzymatic studies, as a potential inhibitor of enzymes, and as a probe for studying the structure and function of proteins. It has also been studied for its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes and proteins.
作用機序
1-Me-6-TFMTQ has been studied for its mechanism of action. It has been found to interact with certain enzymes and proteins, resulting in a change in their activity. For example, it has been found to bind to the active site of certain enzymes, resulting in the inhibition of their activity. It has also been found to interact with certain proteins, resulting in a change in their conformation and activity.
Biochemical and Physiological Effects
1-Me-6-TFMTQ has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes and proteins, resulting in a decrease in their activity. It has also been found to modulate the activity of certain proteins, resulting in an increase in their activity. In addition, it has been found to have an effect on certain cellular processes, such as cell proliferation and apoptosis.
実験室実験の利点と制限
1-Me-6-TFMTQ has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is relatively stable in aqueous solutions. It is also soluble in organic solvents, which makes it easy to work with. However, it is also relatively expensive and may require a high concentration to achieve the desired effect.
将来の方向性
1-Me-6-TFMTQ has potential applications in a variety of fields. Future research could focus on its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes and proteins. It could also be studied for its potential use as an inhibitor of enzymes or as a probe for studying the structure and function of proteins. Additionally, further research could focus on its potential applications in drug delivery, as well as its potential use as a biomarker for certain diseases. Finally, future research could focus on its potential applications in the field of biotechnology, such as its potential use in gene therapy and gene editing.
合成法
1-Me-6-TFMTQ is synthesized through a series of steps. First, a solution of 2-amino-6-trifluoromethyl-1,2,3,4-tetrahydroquinoxaline (2-A-6-TFMTQ) in dichloromethane is treated with a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of a quinoxaline ring, with the trifluoromethyl group attached. The resulting compound is then reacted with methyl iodide in the presence of a base, such as potassium carbonate, to form 1-Me-6-TFMTQ.
特性
IUPAC Name |
1-methyl-6-(trifluoromethyl)-3,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-5-9(15)16/h2-4,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWZWCVGVAKODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=C1C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)



![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)
